The Intricate Structure and Function of N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide
The Intricate Structure and Function of N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide class of sulfoglycosphingolipids, is a critical component of myelinating cell membranes in the nervous system. Its structure consists of a ceramide backbone linked to a sulfated galactose moiety. The ceramide portion is composed of a sphingosine (B13886) base and an N-acylated fatty acid, which, in this case, is oleic acid (an 18-carbon chain with a single cis double bond at the ninth position). This molecule, with the chemical formula C42H79NO11S and a molecular weight of approximately 806.14 g/mol , plays a pivotal role in myelin sheath stability, glial-axon interactions, and various signaling pathways.[1] Dysregulation of sulfatide metabolism is implicated in several severe neurological disorders, most notably metachromatic leukodystrophy (MLD), making it a molecule of significant interest in neuroscience and drug development.[2][[“]]
Core Structural Features
N-Octadecenoyl-(cis-9)-sulfatide is an amphipathic molecule with a hydrophilic head group and a hydrophobic tail. The key structural components are:
-
Sphingosine Base: An 18-carbon amino alcohol with a trans double bond.
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N-acyl Chain: An octadecenoyl group (oleic acid) attached to the amino group of the sphingosine base via an amide linkage. The "cis-9" designation indicates the stereochemistry and position of the double bond in this fatty acid chain.
-
Galactose: A monosaccharide attached to the primary hydroxyl group of the sphingosine base.
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Sulfate Group: Attached to the 3' position of the galactose ring, conferring a net negative charge to the molecule.
This specific acylation with oleic acid is one of many variations of sulfatides (B1148509) found in biological systems, with the fatty acid chain length and degree of saturation influencing the biophysical properties of the cell membrane.
Quantitative Data
The concentration of sulfatides, including the N-Octadecenoyl-(cis-9) isoform, varies significantly between different tissues and physiological states. Alterations in these levels are often associated with pathological conditions.
| Biological Matrix | Condition | Total Sulfatide Concentration (Range) | Key Findings | Reference |
| Human Plasma | Healthy Controls | 0.5–1.3 µM | Baseline levels in a healthy population. | [4] |
| Human Plasma | MLD Patients | 0.8–3.3 µM | Elevated levels, particularly in early-onset patients. | [4] |
| Mouse Brain | Wild-Type | (Not specified in µM) | Serves as a control for knockout models. | [4] |
| Mouse Brain | ASA Knockout (MLD model) | ~2.6-fold increase vs. Wild-Type | Demonstrates significant accumulation in a disease model. | [4] |
| Mouse Kidney | ASA Knockout (MLD model) | ~84-fold increase vs. Wild-Type | Highlights tissue-specific massive accumulation. | [4] |
| Mouse Liver | ASA Knockout (MLD model) | ~19-fold increase vs. Wild-Type | Shows widespread systemic accumulation. | [4] |
| Human Cerebrospinal Fluid (CSF) | MLD Patients | Markedly elevated | Correlates with the severity of peripheral neuropathy. | [5] |
| Human Brain (Gray Matter) | Alzheimer's Disease | >90% reduction | Indicates a significant loss of this lipid in neurodegeneration. | [2] |
| Human Brain (White Matter) | Alzheimer's Disease | ~50% reduction | Shows a less pronounced but still significant decrease. | [2] |
Experimental Protocols
Quantification of N-Octadecenoyl-(cis-9)-sulfatide by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from methodologies used for the analysis of sulfatides in biological samples, such as dried blood spots (DBS) and tissues, for the diagnosis and monitoring of MLD.[6][7][8]
a. Sample Preparation (from Dried Blood Spots)
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A 3-mm punch from a DBS is placed in a well of a 96-well plate.
-
Add 30 µL of water and incubate for 2 hours at 37°C with orbital shaking to rehydrate the spot.
-
Add 300 µL of methanol (B129727) containing an internal standard (e.g., N-octadecanoyl-D3-sulfatide).
-
Pipette the mixture up and down approximately 10 times to ensure thorough extraction.
-
Centrifuge the plate for 5 minutes at 2000 x g at room temperature.
-
Transfer 200 µL of the supernatant to a new 96-well plate for analysis.
b. UPLC Conditions
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Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water/acetonitrile (50:50) with 0.1% formic acid.[7]
-
Mobile Phase B: 2-propanol/acetonitrile (80:20) with 0.1% formic acid.[7]
-
Flow Rate: 0.350 mL/min.
-
Gradient:
-
0-1 min: 50% B to 95% B (linear)
-
1-1.5 min: 95% B to 100% B (linear)
-
1.5-2 min: Hold at 100% B
-
2-2.5 min: Return to 50% B for re-equilibration.[7]
-
c. MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (for N-Octadecenoyl-(cis-9)-sulfatide): m/z 804.5 (corresponding to [M-H]⁻).
-
Product Ion: m/z 96.8 (corresponding to [HSO4]⁻).[8]
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Primary Oligodendrocyte Culture for In Vitro Studies
This protocol provides a method for isolating and culturing oligodendrocyte precursor cells (OPCs), which can be differentiated into mature, sulfatide-producing oligodendrocytes.[9][10][11]
a. Materials
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Neonatal mouse or rat pups (P1-P8).
-
Dissection medium (e.g., DMEM).
-
Enzymatic dissociation solution (e.g., papain).
-
OPC proliferation medium: MACS Neuro Medium with 2% MACS NeuroBrew-21, 1% penicillin/streptomycin, 0.5 mM L-glutamine, 10 ng/mL PDGF-AA, and 10 ng/mL FGF-2.[9]
-
Poly-L-lysine coated culture plates.
b. Protocol
-
Isolate brains from neonatal pups and remove meninges.
-
Mechanically dissociate the brain tissue in dissection medium.
-
Perform enzymatic digestion with papain at 37°C.
-
Generate a single-cell suspension by trituration.
-
Isolate OPCs using a suitable method such as immunopanning or magnetic-activated cell sorting (MACS) with an antibody against an OPC marker like CD140a (PDGFRα).[9]
-
Plate the purified OPCs on poly-L-lysine coated plates in proliferation medium.
-
Culture the cells at 37°C in a 5% CO2 incubator, changing half of the medium every two days.
-
To induce differentiation into mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the culture medium.
Signaling Pathways and Biological Roles
N-Octadecenoyl-(cis-9)-sulfatide is not merely a structural lipid but an active participant in crucial biological processes.
Biosynthesis of N-Octadecenoyl-(cis-9)-sulfatide
The synthesis of sulfatides is a two-step enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus.[2]
Caption: Biosynthetic pathway of N-Octadecenoyl-(cis-9)-sulfatide.
Role in Myelin Maintenance and Axo-Glial Signaling
Sulfatides are essential for the long-term stability of the myelin sheath and the integrity of the nodes of Ranvier, which are critical for rapid nerve impulse conduction.[12][13][14] They are thought to stabilize key proteins at the axo-glial junction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfatides trigger increase of cytosolic free calcium and enhanced expression of tumor necrosis factor-alpha and interleukin-8 mRNA in human neutrophils. Evidence for a role of L-selectin as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfatides activate platelets through P-selectin and enhance platelet and platelet-leukocyte aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfatides, L- and P-selectin ligands, exacerbate the intimal hyperplasia occurring after endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Myelin Galactolipid, Sulfatide, Is Essential for Maintenance of Ion Channels on Myelinated Axon But Not Essential for Initial Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
